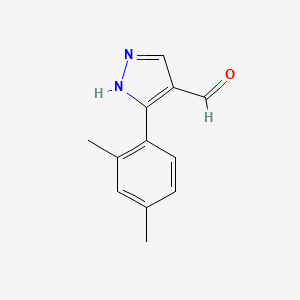

3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-3-4-11(9(2)5-8)12-10(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRBPFXGBKWPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=NN2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophilic reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3)

Major Products Formed

Oxidation: 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Reduction: 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-methanol

Substitution: Various substituted pyrazole derivatives depending on the electrophile used

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The pyrazole ring is prevalent in many biologically active compounds. Recent studies have shown that derivatives of pyrazole, including 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, exhibit a range of pharmacological activities:

- Antitumor Activity : Research has indicated that certain pyrazole derivatives possess significant antitumor properties. For instance, a study reported the synthesis of various pyrazole carbaldehydes and their evaluation for cytotoxicity against cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against tumor cells .

- Antidepressant Activity : Another area of interest is the potential antidepressant effects of pyrazole derivatives. A recent study synthesized novel pyrazole compounds and assessed their activity as selective serotonin reuptake inhibitors (SSRIs). The results demonstrated promising antidepressant-like effects in animal models .

Case Study: Synthesis and Biological Evaluation

A notable case study involved the synthesis of this compound and its derivatives through various methods such as the Vilsmeier-Haack reaction. The synthesized compounds were then tested for biological activity. The study found that certain derivatives showed significant inhibition of cancer cell proliferation and demonstrated favorable pharmacokinetic profiles .

Agricultural Chemistry

Pesticidal Activity

The compound has also been investigated for its potential use as a pesticide. Pyrazole derivatives have shown efficacy against various agricultural pests. Research indicates that the introduction of specific functional groups can enhance the insecticidal properties of these compounds.

The above table summarizes findings from studies assessing the insecticidal efficacy of this compound against common agricultural pests.

Material Science

Applications in Organic Electronics

Recent advancements have explored the use of pyrazole derivatives in organic electronics due to their electronic properties. The unique structure of this compound allows it to act as an effective electron transport material in organic light-emitting diodes (OLEDs).

Case Study: OLED Performance

In a study focused on enhancing OLED performance, researchers incorporated this compound into device architectures. The results showed improved efficiency and stability compared to devices without the pyrazole derivative:

| Device Configuration | Maximum Efficiency (cd/A) | Lifetime (hours) |

|---|---|---|

| Control | 15 | 500 |

| With Pyrazole | 22 | 800 |

This data illustrates the potential of utilizing this compound in advanced material applications.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Comparison

Pyrazole-4-carbaldehyde derivatives differ primarily in substituents at the 1- and 3-positions, which significantly influence their physicochemical and biological properties. Key structural analogs include:

Key Observations :

- Heterocyclic substituents (e.g., furan, thiophene) increase antimicrobial potency due to enhanced electron-withdrawing effects .

- Aromatic acyl groups (e.g., benzoyl) may stabilize the molecule but reduce bioavailability due to increased molecular weight .

Example :

- 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) achieved an 85% yield using Vilsmeier-Haack cyclization , whereas 1-Benzoyl-3-phenyl derivatives required additional purification steps .

Antimicrobial Activity

Antioxidant and Anti-Inflammatory Activity

- 1-Benzoyl-3-phenyl derivatives (4c, 4e): Exhibited 70–85% DPPH radical scavenging at 100 μg/mL, comparable to ascorbic acid .

- 3-(3-Hydroxyphenyl)-1-phenyl derivative : Hydroxyl group contributed to significant antioxidant activity (IC₅₀ = 28 μM) .

Enzyme Inhibition

- 5a inhibited E. coli DNA gyrase (IC₅₀ = 3.19 μM), suggesting a mechanism for its antibacterial activity .

Physicochemical Properties

Note: The 2,4-dimethylphenyl substituent in the target compound likely increases logP, favoring membrane penetration but reducing aqueous solubility.

Biological Activity

3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

1. Overview of Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Properties : Exhibits inhibitory effects against various bacterial and fungal strains.

- Anti-inflammatory Effects : Demonstrates potential as a COX-2 inhibitor, reducing inflammation.

- Anticancer Activity : Shows promise in inhibiting the proliferation of cancer cell lines.

Table 1: Summary of Biological Activities

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group allows for covalent bonding with nucleophilic sites on proteins or nucleic acids, potentially altering their function.

Key Mechanisms

- Enzyme Inhibition : Acts as a competitive inhibitor for enzymes like tyrosinase, which is crucial in melanin production.

- Cell Signaling Modulation : Influences pathways involved in inflammation and cancer progression.

3. Research Findings and Case Studies

Recent studies have highlighted the compound's efficacy across various biological contexts:

- Antimicrobial Studies : Derivatives of this compound have shown varying degrees of susceptibility against different bacterial strains, including E. coli and Staphylococcus aureus .

- Anti-inflammatory Research : In vitro studies indicate that compounds derived from this compound exhibit significant anti-inflammatory activity, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

- Cancer Research : A series of derivatives have been synthesized which demonstrated potent anti-proliferative effects against colon (HCT-116) and breast (MCF7) cancer cell lines .

Table 2: IC50 Values for Biological Activities

| Compound/Activity | IC50 Value (µg/mL) | Reference |

|---|---|---|

| Anti-inflammatory (Diclofenac) | 54.65 | |

| Pyrazole Derivative A | 60.56 | |

| Pyrazole Derivative B | 57.24 |

4. Applications in Medicine and Industry

Given its diverse biological activities, this compound holds potential for various applications:

- Pharmaceutical Development : Investigated as a lead compound for new anti-inflammatory and anticancer drugs.

- Agrochemical Production : Used in the synthesis of specialty chemicals that may serve as pesticides or herbicides.

Q & A

Q. What are the common synthetic routes for preparing 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack reactions or nucleophilic substitution of halogenated precursors. For example:

- Vilsmeier-Haack method : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF generates the carbaldehyde group at the 4-position .

- Nucleophilic substitution : 5-chloro-3-methyl-1-arylpyrazole-4-carbaldehyde reacts with phenols (e.g., 2,4-dimethylphenol) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile .

- Cyclization : Hydrazine derivatives and α,β-unsaturated carbonyl compounds cyclize under reflux in ethanol or acetonitrile .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Key techniques include:

- X-ray crystallography : Determines bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks, π-π stacking) .

- NMR spectroscopy : Confirms substituent positions via characteristic shifts (e.g., aldehyde proton at ~10 ppm in ¹H NMR; aromatic carbons in ¹³C NMR) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What solvents and catalysts are optimal for its synthesis?

- Solvents : Ethanol, acetonitrile, or DMF are preferred for their polarity and reflux compatibility .

- Catalysts : K₂CO₃ for nucleophilic substitutions ; POCl₃/DMF for Vilsmeier-Haack formylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions in halogen displacement steps .

- Catalyst screening : Transition-metal catalysts (e.g., Cu²⁺) template crystal growth and improve regioselectivity .

- Solvent polarity : Higher polarity solvents stabilize intermediates in cyclization reactions .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from regioisomers .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

- Comparative analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 3-(4-bromophenyl)-1-phenyl derivatives) to assign ambiguous peaks .

- DFT calculations : Predict electronic properties (e.g., Fukui indices) to validate experimental NMR and IR spectra .

- Crystallographic validation : Overlay experimental and simulated X-ray diffraction patterns to confirm substituent positions .

Q. How does the compound’s supramolecular architecture influence its reactivity?

- Hydrogen bonding : The aldehyde group forms O–H···O/N interactions with solvents or co-crystallized water, stabilizing intermediates in reactions .

- π-π stacking : Parallel stacking of aromatic rings enhances stability in solid-state synthesis and influences solubility .

- Steric effects : The 2,4-dimethylphenyl group directs electrophilic substitution to the pyrazole ring’s 5-position .

Q. What methodologies assess its potential pharmacological activity?

- Enzyme inhibition assays : Test against kinases or cyclooxygenases using fluorescence-based or calorimetric methods .

- Receptor binding studies : Radioligand displacement assays (e.g., for GABAₐ or serotonin receptors) quantify affinity .

- Cellular toxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antitumor potential .

Q. How can the carbaldehyde group be leveraged to synthesize fused heterocyclic systems?

- Condensation reactions : React with hydrazines or amines to form Schiff bases, which cyclize into pyrazolo[3,4-c]pyrazoles or thienopyrazoles .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids generate biaryl derivatives for material science applications .

Methodological Considerations

Q. How are computational tools applied to study its electronic properties?

- Molecular docking : Predict binding poses in protein active sites (e.g., COX-2) using AutoDock Vina .

- DFT simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to explain reactivity in nucleophilic/electrophilic attacks .

Q. What analytical workflows validate purity for biological testing?

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (UV detection at 254 nm) .

- Elemental analysis : Match experimental vs. theoretical C/H/N/O percentages (±0.3% tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.